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Compound Name: 1-Boc-5-Methyl-3-formylindole
CAS No.: 914348-94-0
Cat. No.: B1519848

Get Quote

Indole derivatives are privileged structures, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic functionalization

nucleus is paramount for modulating biological activity. 1-Boc-5-methyl-3-formylindole serves as a highly versatile platform for such endeavors. The
group not only protects the indole nitrogen from unwanted side reactions but also enhances the nucleophilicity of the C3 position, facilitating its initial
functionalization. The 3-formyl group is a linchpin for a vast array of chemical transformations, including C-C and C-N bond formations, reductions, ar
[3] This guide will illuminate the synthetic pathways originating from this crucial aldehyde functionality.

Synthesis: The Vilsmeier-Haack Approach

The most direct and widely adopted method for the synthesis of 1-Boc-5-methyl-3-formylindole is the Vilsmeier-Haack formylation of N-Boc-5-meth
reaction leverages the high electron density at the C3 position of the indole ring for electrophilic substitution.

Mechanistic Rationale

The Vilsmeier-Haack reaction involves the formation of a chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide
N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCIs).[4][5][6] This iminium ion is a mild electrophile, perfectly suited for reacting with ¢
aromatic systems like indoles.[5][7] The N-Boc group prevents formylation at the nitrogen atom and further activates the pyrrole ring towards electrop
The reaction proceeds via an electrophilic aromatic substitution mechanism, followed by hydrolysis of the resulting iminium salt during agueous workt
the final aldehyde.[6]
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Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Synthesis of 1-Boc-5-methyl-3-formylindole

This protocol is a representative procedure adapted from established methodologies.[8]
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« Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhyd
dimethylformamide (DMF, 5 equivalents).

« Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCIs, 1.5 equivalents) dropwise, ensuring
temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

« Indole Addition: Dissolve 1-Boc-5-methylindole (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
« Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatogra|

« Quenching and Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice containing an aqueous solutit
acetate. Stir vigorously until the intermediate iminium salt is fully hydrolyzed (approx. 1 hour).

« Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

« Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na=SOa4), filter, and concentrate under reduced pres¢
the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-5-methyl-3-formylindole a

Parameter Typical Value Notes

Highly dependent on reaction conditions and purity

Yield 75-90%
reagents.
Appearance White to pale yellow solid -
iH NMR (CDCI:) 4 ~9.9 (s, 1H, -CHO), 8.1 (s, 1H, Ar-H), 1.7 (s, 9H, - Chemical shifts may vary slightly based on solvent
? C(CH3s)3) instrument.

Reactivity at the 3-Formyl Position: A Gateway to Diversity

The aldehyde functionality at the C3 position is the primary hub of reactivity, enabling a wide range of synthetic elaborations.

1-Boc-5-methyl-3-formylindole
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(e.g., NaBH4) (e.g., R-NH2, NaBH(OACc)3) (e.g., Ph3P=CHR’) (e.g., PDC, Ag20) (e.g., Grignard, R-Li)
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Caption: Major reaction pathways from the 3-formyl group.

Reductive Amination
Direct reductive amination is a powerful and efficient method for synthesizing substituted amines, which are prevalent motifs in pharmaceuticals.[9] TI

reaction involves the formation of an intermediate imine or iminium ion, which is then reduced in situ.

Causality: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OACc)s) is often preferred over stronger agents like sodium bc
(NaBHa). This is because NaBH(OACc)s is a milder reducing agent that selectively reduces the protonated imine intermediate much faster than the sta
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aldehyde.[10] This selectivity prevents the competitive reduction of the aldehyde to the corresponding alcohol, thereby maximizing the yield of the de:
The reaction is typically run in mildly acidic conditions (using acetic acid) to promote imine formation without degrading the acid-labile Boc group.

Experimental Protocol: Synthesis of a 3-(Aminomethyl)indole Derivative

« Setup: To a round-bottom flask, add 1-Boc-5-methyl-3-formylindole (1 equivalent), the desired primary or secondary amine (1.1 equivalents), anc
dichloromethane (DCM) as the solvent.

» Imine Formation: Add acetic acid (2 equivalents) and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
* Reduction: Add sodium triacetoxyborohydride (NaBH(OACc)s, 1.5 equivalents) portion-wise to the stirred solution.
« Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

+ Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCOs). Separate the organic layer, ai
the aqueous layer with DCM.

« Purification: Combine the organic layers, wash with brine, dry over Na2SOa4, and concentrate. Purify the crude product via column chromatography.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig reaction and its HWE variant are cornerstone methods for the synthesis of alkenes from carbonyl compounds.[11] These reactions provide

access to 3-vinylindole derivatives, which are valuable precursors for cycloaddition reactions and polymerizations.

Causality: The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction uses a phosphonate carbanion. The HWE reaction is often advar
the byproduct (a water-soluble phosphate ester) is easily removed during aqueous workup, simplifying purification compared to the triphenylphosphin
generated in the Wittig reaction. Furthermore, HWE reactions using stabilized ylides typically show high E-selectivity for the resulting alkene.

Experimental Protocol: Synthesis of a 3-Vinylindole via Wittig Reaction

» Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphe
°C and add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic orange/red color of the ylide persists.

« Aldehyde Addition: Dissolve 1-Boc-5-methyl-3-formylindole (1 equivalent) in anhydrous THF and add it slowly to the ylide solution at 0 °C.
« Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
* Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

 Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na2SOa, and concentrate. Purify by column chromatc
separate the alkene product from the triphenylphosphine oxide byproduct.

Cycloaddition Reactions

The indole nucleus, particularly when functionalized with an electron-withdrawing group at the C3 position and an alkene, can participate in cycloaddi
reactions. The 3-vinylindole derivatives synthesized via the Wittig reaction can act as dienophiles in Diels-Alder reactions or participate in [3+2] cyclo:

Mechanistic Insight: For instance, a 1,3-dipolar cycloaddition can occur between an azomethine ylide (generated in situ from an amino acid and an al
the alkene moiety of a 3-vinylindole derivative.[12][13] This provides a convergent route to complex polycyclic indole alkaloids, such as those with a
pyrroloindoline core.[14] The regioselectivity and stereoselectivity of these reactions are often controlled by the electronic nature and steric hindrance
substituents on both the dipole and the dipolarophile.

Conclusion and Future Outlook

1-Boc-5-methyl-3-formylindole is a testament to the power of strategic molecular design. Its reactivity is a well-orchestrated interplay of protecting ¢
strategy and inherent electronic properties. The 3-formyl group serves as a versatile handle, enabling access to a vast chemical space of amines, alc
alkenes, and carboxylic acids. These derivatives are crucial building blocks in the synthesis of complex molecules with significant biological activity. A
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methodologies continue to advance, the application of this scaffold in areas such as asymmetric catalysis, flow chemistry, and the development of no

is expected to expand, further solidifying its importance in the chemical sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific ¢
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setup.
Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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